molecular formula C18H12O7 B108404 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- CAS No. 64339-95-3

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-

Cat. No. B108404
CAS RN: 64339-95-3
M. Wt: 340.3 g/mol
InChI Key: OXIKRMSPXYQFOT-ZIAGYGMSSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, with 2,5-bis(hydroxymethyl)furan polymerized with various diacid ethyl esters to create novel furan polyesters . Another study reports the synthesis of cross-linked poly(ester amide)s through the polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid, demonstrating the potential for creating fully renewable polymeric materials . Additionally, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes has been achieved, providing a method for creating furan-based ligands .

Molecular Structure Analysis

The molecular structures of the synthesized furan derivatives are characterized using various analytical techniques such as FTIR, NMR, MS, and elemental analysis. For instance, the structure of 2,5-bis(hydroxymethyl)furan-based polyesters was fully characterized to understand their physical properties . The X-ray crystal structures of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its dilithiated complex were reported, contributing to the understanding of the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions, including polymerization, branching reactions, and cyclization. The amide groups in 2,5-furandicarboxamide moieties participate in branching reactions with 2-oxazoline rings, influenced by intra-molecular hydrogen bonding . Chiral 2(5H)-furanone derivatives with bis-1,2,3-triazole structures were synthesized through a sequence of reactions including Michael addition-elimination and click chemistry . The reactivity of 4-benzoyl-5-phenyl-2,3-furandione with acetanilides has been investigated, leading to the formation of new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of furan-based polyesters are influenced by the number of methylene units in the dicarboxylic segments, as discussed in the enzymatic synthesis of biobased polyesters . The rate of branching reactions in the synthesis of cross-linked poly(ester amide)s can be enhanced by the addition of catalysts, affecting the curing times and properties of the resulting polymers . The electronic structures of reactants and products in the reactions involving 4-benzoyl-5-phenyl-2,3-furandione were investigated using computational methods, providing insights into the reactivity and stability of these compounds .

Scientific Research Applications

Biomass Conversion and Polymer Production

5-Hydroxymethylfurfural (HMF) and its derivatives, including furandicarboxylic acids which are structurally related to the compound of interest, have been identified as key intermediates in converting plant biomass into valuable chemicals. These derivatives offer sustainable pathways to produce a new generation of polymers, functional materials, and fuels, highlighting the potential of such compounds in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017). This research underscores the importance of furan derivatives in the development of eco-friendly materials and energy sources.

Organic Synthesis and Catalysis

In organic synthesis, the compound and its related furan derivatives serve as versatile intermediates. For example, 5-Hydroxymethylfurfural (5-HMF), which can be produced from carbohydrates, is utilized in creating value-added chemicals and materials, demonstrating the compound's role in enhancing synthetic routes and contributing to renewable resource utilization (Fan, Verrier, Queneau, & Popowycz, 2019). This aspect is crucial for the advancement of green chemistry and the development of novel synthetic methodologies.

Environmental and Material Science

Furan derivatives are also explored for their potential in environmental science and material engineering, such as in the synthesis of flame retardants and in the study of their environmental impact. The exploration of novel brominated flame retardants, for instance, shows the ongoing research into safer and more effective materials for reducing fire hazards (Zuiderveen, Slootweg, & de Boer, 2020). These studies are essential for developing materials that are not only effective in their application but also minimize ecological footprints.

properties

IUPAC Name

[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKRMSPXYQFOT-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233092
Record name (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-

CAS RN

64339-95-3
Record name (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
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Q & A

Q1: What is (+)-Dibenzoyl-L-tartaric anhydride primarily used for in chemical research?

A1: (+)-Dibenzoyl-L-tartaric anhydride, also known as 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, is frequently employed as a chiral resolving agent. [, , , ] This means it helps separate mixtures of enantiomers (mirror-image molecules) into their individual, optically active components.

Q2: How does (+)-Dibenzoyl-L-tartaric anhydride enable the separation of enantiomers?

A2: This compound reacts with racemic mixtures (containing both enantiomers) of compounds like α-hydroxyphosphonates [] and α-amino acids [] to form diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, making them separable by techniques like column chromatography. []

Q3: What factors influence the effectiveness of (+)-Dibenzoyl-L-tartaric anhydride in separating diastereomers?

A3: Research indicates that the type and chain length of polymer additives used in separation techniques like capillary zone electrophoresis can significantly impact the separation efficiency of diastereomers derived from (+)-Dibenzoyl-L-tartaric anhydride. [] For instance, polyvinylpyrrolidone has shown promise in enhancing the selectivity of the separation system. []

Q4: Beyond resolution of enantiomers, are there other applications of (+)-Dibenzoyl-L-tartaric anhydride?

A4: While primarily known for its role in enantiomeric resolution, research has also explored its use in attracting beneficial insects for pest control. Specifically, a study found that a three-component blend containing (+)-Dibenzoyl-L-tartaric anhydride exhibited attractive properties towards the predatory mite Neoseiulus californicus. [] This suggests potential applications in developing attractants for biological control strategies.

Q5: What is known about the synthesis of (+)-Dibenzoyl-L-tartaric anhydride?

A5: Kinetic studies have investigated the synthesis of (+)-Dibenzoyl-L-tartaric anhydride. [] The reaction is suggested to be pseudo-first order, and understanding the kinetic parameters allows for the design of more efficient synthetic processes, potentially even enabling continuous reactor setups. []

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